molecular formula C11H11F3N4O2 B2895932 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-56-1

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2895932
CAS No.: 2034373-56-1
M. Wt: 288.23
InChI Key: IWBNHJUCSGJYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic compound that features a trifluoromethyl group and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves the reaction of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    N-(benzyl)-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a benzyl group instead of a methoxy group.

Uniqueness

2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazolopyridine moiety provides a versatile platform for further functionalization and interaction with biological targets .

Biological Activity

2-Methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and structure-activity relationships (SARs), providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3N4O2C_{12}H_{13}F_3N_4O_2, with a molecular weight of 302.25 g/mol. The compound features a trifluoromethyl group and a triazole moiety, which are significant for its biological activity.

Property Value
Molecular FormulaC₁₂H₁₃F₃N₄O₂
Molecular Weight302.25 g/mol
CAS Number2034355-57-0

Anticancer Activity

Studies on similar triazole derivatives have revealed their potential as anticancer agents. For example, compounds with the triazole ring have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). These studies suggest that modifications to the triazole structure can enhance cytotoxic effects . Although direct data on the specific compound is scarce, it is reasonable to hypothesize that it may exhibit similar properties.

Inhibition of Enzymatic Activity

The triazole moiety is known for its ability to inhibit various enzymes. For instance, docking studies have shown that triazolo derivatives can effectively bind to target proteins involved in disease pathways. The binding affinity of these compounds often correlates with their biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies conducted on related compounds. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Variations in substituents can significantly affect binding affinity and selectivity for target proteins.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances membrane permeability and bioavailability.

Case Studies

A recent study focused on the synthesis and evaluation of various triazole derivatives indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against specific targets compared to their non-fluorinated counterparts. The study utilized in vitro assays to determine minimum inhibitory concentrations (MICs) and cytotoxicity profiles .

Properties

IUPAC Name

2-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-20-6-10(19)15-5-9-17-16-8-4-7(11(12,13)14)2-3-18(8)9/h2-4H,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBNHJUCSGJYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.